2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide
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Overview
Description
This compound is also known as Brinzolamide . It is chemically described as ®- (+)-4-Ethylamino-2- (3-methoxypropyl)-3,4-dihydro-2H-thieno [3,2-e]-1,2-thiazine-6-sulfonamide-1,1- dioxide . Its empirical formula is C12H21N3O5S3 .
Synthesis Analysis
Thieno [3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides, which have a quaternary ammonium moiety incorporated into their structures, were synthesized .Molecular Structure Analysis
The molecular weight of Brinzolamide is 383.5 . In the crystal structure of the title compound, there exist three kinds of hydrogen-bonding interactions .Chemical Reactions Analysis
The compound has been analyzed using various chromatographic techniques . The relative retention times are about 1.0 for brinzolamide and 1.2 for brinzolamide related compound A .Physical and Chemical Properties Analysis
Brinzolamide contains not less than 98.0 percent and not more than 102.0 percent of C12H21N3O5S3, calculated on the dried basis . It has a molecular weight of 383.52 .Scientific Research Applications
Treatment of Glaucoma : This compound has shown potential as a treatment for glaucoma. It acts as a potent inhibitor of human carbonic anhydrase II, which is significant in lowering intraocular pressure in hypertensive rabbits when administered topically (Chen et al., 2000).
Theoretical Study of Molecular Structure : It has been the subject of theoretical studies to understand its molecular structure and gas-phase acidity. Such studies are essential for the development of biologically active sulfonamides (Remko, 2003).
Inhibition of Carbonic Anhydrase : The compound, particularly when incorporated with a quaternary ammonium moiety, is a potent inhibitor of carbonic anhydrase. This feature is useful for developing membrane-impermeable inhibitors of the enzyme (May et al., 2006).
Synthesis of Novel Cyclic Sulfonamides : It has been used in the synthesis of novel cyclic sulfonamides through Diels-Alder reactions. This process is significant for creating compounds with potential pharmacological applications (Greig et al., 2001).
Catalyst in Chemical Syntheses : The compound has been applied as an efficient and homogeneous catalyst in the synthesis of various derivatives in aqueous media, demonstrating its versatility in chemical synthesis (Khazaei et al., 2015).
Regioselective Synthesis : It has been used in the regioselective synthesis of thiophene fused sultam derivatives, indicating its importance in the field of organic chemistry (Barange et al., 2014).
In Vivo Evaluation as Imaging Agent : The compound has been investigated for its potential as a PET imaging agent, showing promising results in in vivo evaluations for tumor targeting (Ghandi et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Brinzolamide was approved by the FDA in 1998 as a standalone product and in 2013 as a combination product with brimonidine tartrate . In Europe, it was also approved as a combination product with timolol in 2008 . It represents a promising direction for the treatment of ocular hypertension or open-angle glaucoma .
Properties
IUPAC Name |
2-(3-methoxypropyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S3/c1-17-6-2-4-12-5-3-8-7-9(19(11,13)14)18-10(8)20(12,15)16/h3,5,7H,2,4,6H2,1H3,(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRXWXADWNHGER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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